2-氟-2-苯基乙酸乙酯

描述

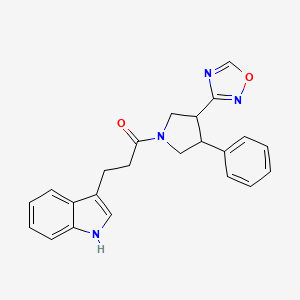

Ethyl 2-fluoro-2-phenylacetate is a chemical compound with the molecular formula C10H11FO2 . It is one of the major aroma components of Ligustrum japonicum and has been reported to be one of the key compounds responsible for the sweet-like off-flavor in Aglianico del Vulture wine .

Synthesis Analysis

The synthesis of Ethyl 2-fluoro-2-phenylacetate involves various chemical processes, primarily involving esterification reactions . One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . The reaction is slow and reversible . To reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoro-2-phenylacetate can be analyzed using various spectroscopic techniques . The compound has free spectra: 4 NMR, and 1 MS .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The reaction involves free radical bromination, nucleophilic substitution, oxidation . Ethyl Phenyl Acetate can be synthesized through various chemical processes, primarily involving esterification reactions .Physical And Chemical Properties Analysis

Ethyl 2-fluoro-2-phenylacetate is a colorless or nearly colorless transparent liquid, with a strong and sweet aroma of honey . It has a density of 1.03g/mL at 25°C (lit.), and a boiling point of 229°C (lit.) . It is insoluble in water, but miscible with ethanol, ether, and other organic solvents .科学研究应用

1. 癌细胞研究

2-氟-2-苯基乙酸乙酯已被研究其在培养的大鼠癌细胞系中的立体选择性水解,表明其作为抗癌前药的潜力。立体选择性因不同的细胞系而异,表明其在靶向癌症治疗中的效用 (Yamazaki 等人,1996 年)。

2. 生物活性化合物的合成

该化合物已被用于合成 α-氟-α,β-不饱和乙酸乙酯,这是含氟生物活性化合物的重要的中间体 (Allmendinger,1991 年)。

3. 抗癌剂开发

合成了 2-氟-2-苯基乙酸乙酯的衍生物,并显示出对多种人癌细胞系具有有效的细胞毒活性。这表明其作为 VEGFR-2 和 EGFR 酪氨酸激酶的双重抑制剂的潜力,它们是癌症治疗中的关键靶点 (Riadi 等人,2021 年)。

4. 电化学氟化研究

已经探索了取代基和操作条件对烷基苯基乙酸酯(包括 2-氟-2-苯基乙酸乙酯)的电化学氟化的影响。这项研究对于理解氟化化合物的选择性合成具有重要意义 (Ilayaraja 等人,2008 年)。

5. 分子表征和晶体结构

该化合物已通过各种分析技术合成并表征,包括单晶 X 射线衍射。这项研究有助于更深入地了解其分子结构和潜在应用 (Sapnakumari 等人,2014 年)。

6. 合成用于工业应用的衍生物

2-氟-2-苯基乙酸乙酯已用于合成硫代-1,3,4-恶二唑-2-基衍生物,表明其在为工业应用(包括光电器件)开发化合物中的作用 (Shafi 等人,2021 年)。

7. 手性衍生化试剂

与 2-氟-2-苯基乙酸乙酯密切相关的 2-氟-2-苯基乙酸,已被用作手性衍生化试剂。该应用对于立体化学研究中化合物的构型测定至关重要 (Hamman 等人,1991 年)。

作用机制

Mode of Action

It is known that the compound contains a benzylic position, which can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that compounds with a similar structure, such as phenylacetate, are metabolized by bacteria via the phenylacetate catabolic pathway . This pathway involves processes such as CoA thioester formation, shortening of the side chain, and energy-driven ring reduction

安全和危害

Ethyl 2-fluoro-2-phenylacetate may be corrosive to metals. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist or vapors, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

未来方向

The future directions of research on Ethyl 2-fluoro-2-phenylacetate could involve exploring its potential applications in various fields, such as the pharmaceutical industry, the food industry, and the perfume industry. Further studies could also focus on improving the synthesis process to increase yield and reduce costs .

生化分析

Biochemical Properties

It is known that the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve interactions with various enzymes, proteins, and other biomolecules, although specific interactions have not been identified .

Cellular Effects

It has been reported that the compound can be stereoselectively hydrolyzed by cultured cells of several rat cancer cell lines . This suggests that Ethyl 2-fluoro-2-phenylacetate may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can undergo reactions at the benzylic position, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can undergo reactions at the benzylic position, suggesting that it may have some stability and could potentially degrade over time .

Dosage Effects in Animal Models

It is known that the compound can be stereoselectively hydrolyzed by cultured cells of several rat cancer cell lines , suggesting that it may have some biological activity in vivo.

Metabolic Pathways

It is known that the compound can undergo reactions at the benzylic position , suggesting that it may be involved in some metabolic pathways.

属性

IUPAC Name |

ethyl 2-fluoro-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMFFTZAVJGGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2862329.png)

![N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2862334.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)

![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)

![3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid](/img/structure/B2862344.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2862346.png)

![N-butyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2862349.png)